(S)-Methyl 2-amino-3-hydroxy-3-methylbutanoate
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Overview
Description
(S)-Methyl 2-amino-3-hydroxy-3-methylbutanoate is a chiral amino acid derivative. It is characterized by the presence of an amino group, a hydroxyl group, and a methyl group attached to a butanoate backbone. This compound is of interest in various fields due to its potential biological activity and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-amino-3-hydroxy-3-methylbutanoate typically involves the following steps:
Starting Material: The synthesis often begins with a suitable chiral precursor, such as (S)-2-amino-3-hydroxybutanoic acid.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst like sulfuric acid.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Esterification: Using continuous flow reactors to enhance efficiency.
Catalysis: Employing more efficient catalysts to increase yield and reduce reaction time.
Purification: Utilizing advanced purification methods like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-amino-3-hydroxy-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Methyl 2-amino-3-oxo-3-methylbutanoate.
Reduction: Methyl 2-amino-3-hydroxy-3-methylbutanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-Methyl 2-amino-3-hydroxy-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-amino-3-hydroxy-3-methylbutanoate involves its interaction with specific molecular targets:
Enzymes: It may act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways.
Receptors: It could interact with cellular receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
®-Methyl 2-amino-3-hydroxy-3-methylbutanoate: The enantiomer of the compound, with different biological activity.
Methyl 2-amino-3-hydroxybutanoate: Lacks the additional methyl group, leading to different chemical properties.
Methyl 2-amino-3-methylbutanoate: Lacks the hydroxyl group, affecting its reactivity and applications.
Uniqueness
(S)-Methyl 2-amino-3-hydroxy-3-methylbutanoate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C6H13NO3 |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-hydroxy-3-methylbutanoate |
InChI |
InChI=1S/C6H13NO3/c1-6(2,9)4(7)5(8)10-3/h4,9H,7H2,1-3H3/t4-/m1/s1 |
InChI Key |
PKZCMYOGIKCTFK-SCSAIBSYSA-N |
Isomeric SMILES |
CC(C)([C@@H](C(=O)OC)N)O |
Canonical SMILES |
CC(C)(C(C(=O)OC)N)O |
Origin of Product |
United States |
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